Lauramidobutyl guanidine hydrochloride

Description

BenchChem offers high-quality Lauramidobutyl guanidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lauramidobutyl guanidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

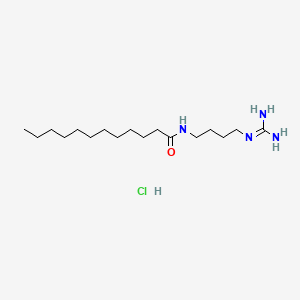

CAS No. |

499222-90-1 |

|---|---|

Molecular Formula |

C17H37ClN4O |

Molecular Weight |

349.0 g/mol |

IUPAC Name |

N-[4-(diaminomethylideneamino)butyl]dodecanamide;hydrochloride |

InChI |

InChI=1S/C17H36N4O.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(22)20-14-11-12-15-21-17(18)19;/h2-15H2,1H3,(H,20,22)(H4,18,19,21);1H |

InChI Key |

OIRJSOTXADYFGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCCN=C(N)N.Cl |

Origin of Product |

United States |

Physicochemical properties of lauramidobutyl guanidine hydrochloride surfactants

Physicochemical Profiling and Application Dynamics of Lauramidobutyl Guanidine Hydrochloride Surfactants

Executive Summary

Lauramidobutyl guanidine hydrochloride (LAG-HCl) represents a highly specialized class of cationic surfactants. By integrating a long-chain hydrophobic tail with a highly basic guanidinium headgroup via an amide-butyl spacer, this molecule bridges the gap between aggressive biocidal agents and mild cosmetic conditioners. This technical guide explores the thermodynamic self-assembly, structural causality, and self-validating experimental protocols necessary for profiling LAG-HCl in advanced formulation science.

Molecular Architecture and Thermodynamic Profiling

Lauramidobutyl guanidine hydrochloride, systematically identified as N-(4-((aminoiminomethyl)amino)butyl)dodecanamide hydrochloride, features the molecular formula C17H36N4O·HCl,1[1]. Its architecture is defined by three distinct functional domains: a hydrophobic dodecanamide (C12) tail, a flexible butyl (C4) spacer, and a highly polar guanidinium headgroup.

The guanidinium headgroup is the physicochemical engine of this molecule. Upon protonation, the positive charge is stabilized by Y-resonance delocalization across the nitrogen atoms, granting it exceptional basicity (pKb ≈ 0.4) comparable to inorganic alkalis, 2[2]. This delocalization not only ensures the headgroup remains ionized across a broad physiological pH range but also facilitates the formation of robust, directional hydrogen-bond networks in aqueous solutions[2].

Structural domains of LAG-HCl and their physicochemical contributions.

Self-Assembly and Micellization Dynamics

The self-assembly of guanidine-based surfactants is thermodynamically distinct from traditional quaternary ammonium compounds. In simple alkyl guanidines like dodecylguanidine hydrochloride (C12G), micellization is driven not just by the hydrophobic effect of the alkyl tail, but is heavily reinforced by intermolecular hydrogen bonding between the guanidinium headgroups via bridging water molecules, 3[3]. This dual-driving force significantly lowers the Critical Micelle Concentration (CMC) and increases the micellar aggregation number[3].

However, unchecked hydrogen bonding can lead to high Krafft points (poor low-temperature solubility). The structural genius of LAG-HCl lies in the amide linkage and the butyl spacer. This spacer increases the effective cross-sectional area of the hydrophilic head. The added steric bulk disrupts the rigid hydrogen-bonding lattice seen in pure C12G, weakening the headgroup interactions just enough to lower the Krafft point while maintaining excellent surface activity, giving it aggregation tendencies more akin to traditional ionic surfactants with an exceptionally mild effect on human skin,4[4].

Quantitative Physicochemical Data

To contextualize the performance of LAG-HCl, the table below summarizes its physicochemical properties relative to other standard surfactants.

Table 1: Comparative Physicochemical Properties of Cationic Surfactants

| Surfactant | Headgroup Type | Estimated CMC (mM) | Surface Tension at CMC (mN/m) | Primary Intermolecular Forces |

| LAG-HCl (C12A4G) | Amido-Alkyl Guanidinium | ~1.2 - 1.8 | ~32 - 35 | Hydrophobic, Ionic, Moderate H-Bonding |

| Dodecylguanidine HCl (C12G) | Guanidinium | ~0.9 - 1.1 | ~30 - 32 | Hydrophobic, Ionic, Strong H-Bonding |

| DTAC | Quaternary Ammonium | ~16 - 20 | ~38 - 40 | Hydrophobic, Ionic |

Experimental Methodologies: Self-Validating Protocols

Robust physicochemical profiling requires self-validating experimental designs. Relying on a single analytical method can introduce artifacts.

Protocol A: Determination of CMC via Dual-Method Validation

Causality: Tensiometry measures the saturation of the air-water interface, while conductometry measures the abrupt change in bulk ion mobility when micelles form. Using both ensures that the detected CMC is a true thermodynamic phase transition rather than a surface impurity artifact.

Step-by-Step Methodology:

-

Preparation: Prepare a 50 mM stock solution of LAG-HCl in ultrapure deionized water (18.2 MΩ·cm).

-

Dilution Series: Create a logarithmic concentration series ranging from 0.01 mM to 10 mM.

-

Tensiometry (Wilhelmy Plate Method):

-

Equilibrate solutions at 25.0 ± 0.1 °C.

-

Measure surface tension (γ) for each concentration.

-

Validation: Plot γ versus log[C]. The CMC is identified at the distinct breakpoint where the slope approaches zero.

-

-

Conductometry:

-

Measure the specific conductivity (κ) of the same concentration series at 25.0 °C.

-

Validation: Plot κ versus [C]. The CMC is the intersection of the two linear segments (pre-micellar and post-micellar slopes).

-

-

Synthesis: Cross-reference the CMC values from both plots. A variance of <5% validates the purity and aggregation state of the surfactant.

Self-validating dual-method workflow for determining the CMC of LAG-HCl.

Protocol B: Antimicrobial Permeability Assay (Mechanism of Action)

Causality: Guanidine surfactants are known biocides. To prove that cell death is caused by membrane disruption rather than metabolic inhibition, we measure the leakage of intracellular components (nucleic acids) into the extracellular matrix, which strongly absorb UV light at 260 nm, 5[5].

Step-by-Step Methodology:

-

Culture Preparation: Grow Escherichia coli (Gram-negative) to the mid-logarithmic phase. Wash and resuspend in sterile PBS (pH 7.4) to an OD600 of 0.5.

-

Surfactant Incubation: Introduce LAG-HCl at concentrations of 0.5×, 1×, and 2× the Minimum Inhibitory Concentration (MIC). Include a PBS-only control.

-

Time-Course Sampling: Extract 1 mL aliquots at 0, 30, 60, and 120 minutes.

-

Filtration & Analysis: Centrifuge the aliquots at 10,000 rpm for 5 minutes to pellet intact cells. Filter the supernatant through a 0.22 μm membrane.

-

Spectroscopy: Measure the UV absorption of the supernatant at 260 nm[5].

-

Validation: A time-dependent increase in A260 confirms the dynamic disruption of the bacterial cell membrane and the leakage of intracellular nucleotides.

Mechanism of Action: Antimicrobial and Conditioning Properties

The unique structure of LAG-HCl lends itself to two primary applications: biocidal formulations and cosmetic conditioning.

Antimicrobial Action: The highly delocalized positive charge of the guanidinium group electrostatically binds to the negatively charged phospholipid heads of bacterial membranes. Subsequently, the C12 hydrophobic tail inserts into the lipid bilayer, causing structural destabilization, pore formation, and ultimately, the lethal leakage of intracellular components[5].

Antimicrobial mechanism of LAG-HCl via membrane disruption and pore formation.

Cosmetic Conditioning: In personal care, particularly hair care, the mechanism is similarly governed by electrostatic interactions. Human hair (keratin) carries a net negative charge due to sulfonic acid groups from cleaved disulfide bonds. The guanidinium headgroup of LAG-HCl binds tenaciously to these damaged sites. The outward-facing hydrophobic C12 tails create a lubricating lipid layer, which significantly reduces combing friction, leaving the hair supple, soft, and shiny, 6[6].

Conclusion

Lauramidobutyl guanidine hydrochloride represents a sophisticated evolution in surfactant chemistry. By strategically inserting a butyl spacer and an amide linkage between the hydrophobic tail and the guanidinium headgroup, formulators can harness the extreme binding affinity and surface activity of guanidine without suffering the solubility drawbacks of pure alkyl guanidines. Through rigorous, self-validating methodologies like dual-method CMC determination and UV-monitored permeability assays, researchers can confidently deploy LAG-HCl in advanced antimicrobial and high-performance conditioning applications.

References

-

[6] LAURAMIDOBUTYL GUANIDINE ACETATE – Ingredient, COSMILE Europe. 6

-

[1] LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE, Global Substance Registration System (GSRS), NIH. 1

-

[4] Properties of Aggregates of Amide Guanidine Type Cationic Surfactant with 1-Hexadecanol Adsorbed on Hair, ResearchGate. 4

-

[3] Self-Assembling of Guanidine-Type Surfactant, ResearchGate. 3

-

[5] Synthesis and antimicrobial properties of a guanidine-based oligomer grafted with a reactive cationic surfactant through Michael addition, ResearchGate. 5

-

[2] GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES, INEOS OPEN.2

Sources

Thermodynamic Stability of Lauramidobutyl Guanidine Hydrochloride in Aqueous Solutions: A Framework for Investigation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for Stability Profiling

Lauramidobutyl guanidine hydrochloride (LBG), a compound characterized by its cationic guanidinium head and a lipophilic lauramide tail, presents a unique molecular architecture. Its applications, likely spanning from active pharmaceutical ingredients (APIs) to specialized excipients or antimicrobial agents, necessitate a profound understanding of its behavior and persistence in aqueous environments. The thermodynamic stability of a molecule is not merely an academic parameter; it is the cornerstone upon which its shelf-life, formulation strategy, and ultimately, its safety and efficacy are built.

This guide eschews a conventional, rigid template. Instead, it is structured to mirror the logical progression of a scientific investigation—from foundational principles to the practical execution of stability-indicating studies. As your Senior Application Scientist, my objective is not just to provide protocols, but to illuminate the causality behind them. We will explore why certain stress conditions are chosen, how to develop a self-validating analytical system to monitor degradation, and what the resulting data signifies for the molecule's intrinsic stability. This document serves as both a strategic blueprint and a practical handbook for any researcher tasked with characterizing the stability of LBG or structurally related molecules.

Part 1: The Molecular Identity of Lauramidobutyl Guanidine Hydrochloride (LBG)

Before delving into its stability, we must first appreciate the molecular features of LBG that will dictate its chemical behavior. The structure consists of three key regions:

-

The Lauramide Tail: A 12-carbon aliphatic chain coupled via an amide linkage. This long hydrophobic tail imparts surfactant-like properties. The amide bond is a known site for potential hydrolytic cleavage.[1]

-

The Butyl Spacer: A flexible four-carbon linker connecting the hydrophobic tail to the polar head group.

-

The Guanidinium Head Group: The guanidine moiety is protonated and carries a positive charge over a wide pH range due to resonance stabilization. Guanidine hydrochloride is well-documented as a strong denaturant in protein chemistry, a property stemming from its ability to disrupt hydrogen bond networks.[2] This inherent reactivity and charge are central to its stability profile.

The molecule's full chemical identity is N-(4-((aminoiminomethyl)amino)butyl)dodecanamide, hydrochloride (1:1), with a molecular formula of C17H36N4O.ClH.[3] Understanding these distinct chemical functionalities is paramount, as they represent the most probable sites of degradation under stress.

Part 2: The Principles of Thermodynamic Stability in the Aqueous Phase

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a molecule like LBG in solution, this translates to its resistance to chemical degradation. The primary degradation pathway in aqueous solutions is often hydrolysis, but oxidation and photolysis can also be significant.[4][5]

The core objective of a stability study is to understand the kinetics of degradation, which in turn informs the thermodynamics. The rate of degradation can be influenced by several factors:

-

pH: The pH of the solution can dramatically alter the rate of hydrolysis.[1] Both acid-catalyzed and base-catalyzed hydrolysis of the amide bond in LBG are plausible degradation pathways. The stability of the guanidinium group itself may also be pH-dependent.[6]

-

Temperature: As with most chemical reactions, an increase in temperature provides the activation energy needed to overcome reaction barriers, accelerating degradation.[7] The relationship between temperature and reaction rate is described by the Arrhenius equation, which is fundamental to predicting shelf-life under various storage conditions.

-

Oxidizing Agents: The presence of oxidative species can lead to the formation of N-oxides or other oxidative degradation products.[4]

-

Light: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical degradation reactions.[8]

Forced degradation, or stress testing, is the deliberate application of these factors under more severe conditions than accelerated stability testing to rapidly identify potential degradation products and pathways.[9][10] This approach is foundational for developing a stability-indicating analytical method.[8]

Logical Framework for Stability Assessment

The relationship between stress factors, experimental execution, and data interpretation forms a closed loop, ensuring a comprehensive and validated understanding of molecular stability.

Caption: Logical workflow for assessing the thermodynamic stability of LBG.

Part 3: Designing a Forced Degradation Study for LBG

A forced degradation study is essential to establish the intrinsic stability of LBG and to develop a specific, stability-indicating analytical method.[8] The goal is to achieve modest degradation, typically in the range of 5-20%, to ensure that the degradation products formed are relevant and not artifacts of overly harsh conditions.[8]

Protocol 1: Stress Condition Application

This protocol outlines the setup for subjecting LBG to hydrolytic, oxidative, and thermal stress. It is critical to include a control sample (LBG in solution, protected from light, at room temperature or refrigerated) with each stress condition to serve as a baseline.

Materials:

-

Lauramidobutyl Guanidine Hydrochloride (LBG) reference standard

-

HPLC-grade water

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Calibrated pH meter, temperature-controlled chambers/water baths, photostability chamber.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of LBG in HPLC-grade water at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix equal volumes of the LBG stock solution and 0.1 M HCl.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to halt the reaction.[9]

-

-

Base Hydrolysis:

-

Mix equal volumes of the LBG stock solution and 0.1 M NaOH.

-

Incubate at room temperature, as base hydrolysis of amides is often rapid.

-

Withdraw aliquots at shorter time intervals (e.g., 0, 30, 60, 120, 240 minutes).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.[9]

-

-

Oxidative Degradation:

-

Mix equal volumes of the LBG stock solution and 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at time points similar to the acid hydrolysis study.

-

-

Thermal Degradation:

-

Place an aliquot of the LBG stock solution (in water) in a temperature-controlled oven at 80°C.

-

Withdraw aliquots at various time points.

-

-

Sample Storage: Store all collected, neutralized/quenched samples at 2-8°C until analytical testing.

Causality and Justification: The choice of 0.1 M HCl and NaOH provides standard conditions for assessing hydrolytic stability.[4] Elevated temperature (60-80°C) is used to accelerate degradation to a practical timeframe.[4] 3% H₂O₂ is a common choice for simulating oxidative stress.[5] The time points are designed to capture the kinetics of degradation; if degradation is too rapid or too slow, the conditions (temperature, acid/base concentration) should be adjusted accordingly.

Table 1: Summary of Recommended Forced Degradation Conditions

| Stress Condition | Reagent | Temperature | Suggested Time Points | Justification |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 0, 2, 4, 8, 24 hours | To assess stability in acidic environments and promote amide hydrolysis.[4] |

| Base Hydrolysis | 0.1 M NaOH | Room Temp | 0, 0.5, 1, 2, 4 hours | To assess stability in alkaline environments; amide hydrolysis is often faster under basic conditions.[9] |

| Oxidation | 3% H₂O₂ | Room Temp | 0, 2, 4, 8, 24 hours | To identify susceptibility to oxidative degradation pathways.[4] |

| Thermal | HPLC-grade Water | 80°C | 0, 8, 24, 48 hours | To determine the intrinsic thermal stability of the molecule in solution.[4] |

Part 4: Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is the analytical method used to separate and quantify the parent compound from its degradation products.[9] For a molecule like LBG, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the technique of choice.[11][12][13]

-

Expertise: UPLC provides rapid, high-resolution separation, which is critical for resolving closely eluting degradants.

-

Trustworthiness: MS/MS detection offers unparalleled specificity and sensitivity. By monitoring specific parent-to-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode, we can confidently quantify LBG even in a complex matrix of degradants and excipients.[11][12]

Protocol 2: UPLC-MS/MS Method Development

Objective: To develop a method that can separate LBG from all process impurities and degradation products, demonstrating peak purity and specificity.

Instrumentation & Columns:

-

UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).[12][13]

-

A robust reversed-phase column, such as a C18 or a mixed-mode column that can handle cationic analytes, is a good starting point.

Procedure:

-

LBG Optimization (MS/MS):

-

Infuse a standard solution of LBG directly into the mass spectrometer.

-

Optimize the electrospray ionization (ESI) source parameters in positive ion mode to maximize the signal for the protonated parent ion [M+H]⁺.

-

Perform a product ion scan to identify the most stable and abundant fragment ions.

-

Select the optimal parent-to-daughter ion transition (MRM) and optimize the collision energy for maximum sensitivity.[12]

-

-

Chromatographic Development:

-

Begin with a generic gradient using a mobile phase system such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The acid is crucial for good peak shape for the cationic guanidinium group.

-

Inject a mixture of the stressed samples (e.g., an equal volume mix of the 24-hour acid-hydrolyzed sample and the 4-hour base-hydrolyzed sample). This "degradation cocktail" is the most powerful tool for method development.

-

Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation between the LBG peak and all degradant peaks.

-

Self-Validation: The method is considered "stability-indicating" when all peaks are baseline resolved, and peak purity analysis (e.g., using a PDA detector in line or by evaluating MS spectra across the peak) confirms that the LBG peak is free from co-eluting impurities.[9]

-

Table 2: Example UPLC-MS/MS Method Parameters for LBG Analysis

| Parameter | Recommended Setting | Rationale |

| Column | Acquity UPLC BEH C18, 1.7 µm | Provides high efficiency and good retention for the hydrophobic lauryl chain.[11] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and ensures good peak shape for the guanidinium group. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 5% to 95% B over 5 minutes | A starting point; to be optimized based on the separation of degradants. |

| Flow Rate | 0.4 mL/min | Typical for UPLC columns. |

| Column Temp | 40°C | Improves peak shape and reduces viscosity. |

| Ionization Mode | ESI Positive | The guanidinium group is readily protonated. |

| MRM Transition | To be determined experimentally | Provides specificity and sensitivity for quantification.[12] |

Part 5: Elucidating Potential Degradation Pathways

Based on the chemical structure of LBG, we can hypothesize its primary degradation pathways. The data from the forced degradation study, particularly the mass-to-charge ratios (m/z) of the new peaks observed in the UPLC-MS/MS analysis, will be used to confirm or refute these hypotheses.

Hypothesized Pathway 1: Amide Hydrolysis

This is the most probable degradation pathway under both acidic and basic conditions.[1] The amide bond is cleaved, resulting in two primary degradation products.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. guanidine hydrochloride solutions: Topics by Science.gov [science.gov]

- 7. Effect of temperature and guanidine hydrochloride on ferrocytochrome c at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. longdom.org [longdom.org]

- 10. biomedres.us [biomedres.us]

- 11. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 12. d-nb.info [d-nb.info]

- 13. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]

Critical Micelle Concentration and Self-Assembly Thermodynamics of Lauramidobutyl Guanidine Hydrochloride (LAG-HCl)

Executive Summary & Chemical Identity

Lauramidobutyl guanidine hydrochloride (LAG-HCl), systematically known as N-[4-(diaminomethylideneamino)butyl]dodecanamide hydrochloride, is a highly specialized cationic surfactant. It belongs to the amidoalkylguanidine class of amphiphiles, characterized by a dodecanoyl (lauryl) hydrophobic tail, a hydrophilic guanidinium headgroup, and a distinct amido-butyl spacer ( m=4 ) connecting the two[1][2].

While traditional quaternary ammonium surfactants (e.g., dodecyltrimethylammonium chloride, DTAC) rely purely on the hydrophobic effect to drive micellization against electrostatic repulsion, guanidinium-based surfactants exhibit unique self-assembly thermodynamics. The guanidinium headgroup acts as both a hydrogen-bond donor and acceptor, facilitating intermolecular hydrogen bonding that dramatically lowers the Critical Micelle Concentration (CMC) and enhances surface activity[3]. This whitepaper provides an in-depth mechanistic analysis of the CMC of LAG-HCl, exploring how the amido-butyl spacer modulates these thermodynamic drivers, alongside field-proven protocols for empirical validation.

Mechanistic Drivers of Micellization

To understand the CMC of LAG-HCl, we must analyze the causality of its molecular architecture. The baseline molecule, dodecylguanidine hydrochloride (DGH, or C12A0G ), exhibits an unusually strong tendency for self-assembly, with a CMC of approximately 5.5 mM and the ability to lower the surface tension of water to ~24 mN/m[3][4]. This is significantly more efficient than DTAC (CMC ~20 mM, minimum surface tension ~42 mN/m)[3].

When the amidoalkyl spacer is introduced to create LAG-HCl ( C12A4G ), the aggregation properties shift. According to foundational studies on amidoalkylguanidine hydrochlorides, increasing the spacer length initially decreases the tendency for self-assembly due to the increased steric bulk of the hydrophilic region, which disrupts the highly ordered hydrogen-bonding network between the guanidinium groups[2]. However, once the spacer reaches four methylene units ( m=4 , as in LAG-HCl), the tendency for self-assembly increases again. This inflection occurs because the cooperative hydrophobic interactions of the butyl spacer itself begin to compensate for the weakened headgroup hydrogen bonding[2].

Consequently, LAG-HCl behaves more like a traditional ionic surfactant than its rigid DGH counterpart, resulting in a slightly higher, yet highly stable CMC, and a vastly improved skin-mildness profile suitable for cosmetic and dermatological formulations[2][5].

Fig 1. Thermodynamic drivers and steric factors influencing LAG-HCl micellization.

Quantitative Data: Comparative Surfactant Properties

The following table synthesizes the physicochemical parameters of LAG-HCl relative to its structural analogs. Note: Exact values are temperature and ionic-strength dependent; data represents standard conditions (298 K, aqueous).

| Surfactant | Structural Designation | CMC (mM) | Min. Surface Tension (mN/m) | Primary Micellization Drivers |

| DTAC | C12 -Trimethylammonium | ~20.0 | ~42.0 | Hydrophobic effect vs. Electrostatic repulsion |

| DGH | C12A0G (No spacer) | ~5.5 | ~24.0 | Hydrophobic effect + Strong H-bonding[3][4] |

| LAG-HCl | C12A4G (Butyl spacer) | ~6.0 - 8.0 | ~25.0 - 28.0 | Hydrophobic effect + Spacer interaction[2] |

*Values derived from the aggregation trend analysis of C12AmG homologs[2].

Experimental Workflows for CMC Determination

Determining the CMC of guanidinium-based surfactants requires careful consideration of the Krafft temperature ( TK ). The TK of dodecylguanidine derivatives generally ranges between 292 K and 314 K[3][6]. Measurements must be conducted above this boundary to ensure the surfactant forms micelles rather than precipitating as a hydrated solid.

Protocol A: Surface Tensiometry (Wilhelmy Plate Method)

This method is self-validating; the CMC is identified when the surface tension plateaus, proving that the air-water interface is fully saturated and additional monomers are forming micelles in the bulk phase[7].

-

Preparation: Prepare a 50 mM stock solution of LAG-HCl in ultrapure water (18.2 MΩ·cm). Ensure the solution is maintained at 318 K (45°C) to remain safely above the Krafft point.

-

Calibration: Calibrate the tensiometer using ultrapure water (surface tension should read ~71.8 mN/m at 318 K).

-

Titration: Sequentially dilute the stock solution into a thermostated measurement vessel.

-

Equilibration: Allow 3–5 minutes per addition for the system to reach thermodynamic equilibrium. Guanidinium surfactants can exhibit slow adsorption kinetics due to complex H-bond rearrangements at the interface.

-

Measurement: Record the surface tension ( γ ). Plot γ versus the logarithm of the surfactant concentration ( logC ).

-

Analysis: The CMC is mathematically extracted from the intersection of the descending linear slope and the post-micellar plateau.

Protocol B: Conductometry

Conductometry is highly sensitive to the fraction of counterion binding ( β ) in ionic micelles.

-

Setup: Utilize a thermostated conductivity cell equipped with platinized platinum electrodes. Maintain the temperature at 318 K ± 0.1 K.

-

Titration: Add aliquots of the LAG-HCl stock solution to a known volume of ultrapure water.

-

Data Acquisition: Measure the specific conductivity ( κ ) after each addition.

-

Analysis: Plot κ versus concentration ( C ). The plot will yield two intersecting straight lines. The sharp break point—indicating a sudden drop in molar conductivity due to the lower mobility of the micellar aggregate compared to free monomers—represents the CMC[6].

Fig 2. Step-by-step experimental workflow for determining the CMC of LAG-HCl.

Formulation Impact and Applications

Understanding the CMC and micellization behavior of LAG-HCl is critical for its downstream applications in drug delivery and cosmetics:

-

Antimicrobial Efficacy: Like DGH, LAG-HCl exhibits broad-spectrum antimicrobial properties by disrupting cell membrane integrity[7]. Maximum membrane disruption typically occurs at or slightly above the CMC, where the concentration of free monomers is maximized, and micellar structures can solubilize lipid bilayers.

-

Hair and Skin Conditioning: The amido-butyl spacer ( m=4 ) increases the cross-sectional area of the hydrophilic headgroup. This bulkiness prevents overly dense packing at the keratin interface, resulting in a milder conditioning agent compared to traditional quaternary ammoniums or spacer-free guanidines[2][5].

-

Solubilization: In pharmaceutical formulations, LAG-HCl micelles can act as nanocarriers for hydrophobic active pharmaceutical ingredients (APIs). The unique hydrogen-bonding capacity of the micellar corona provides enhanced stability for APIs containing complementary H-bond acceptor motifs.

References

-

[1] Environmental Protection Agency (EPA). Lauramidobutyl guanidine hydrochloride - Chemical Details. Available at:[Link]

-

[5] COSMILE Europe. LAURAMIDOBUTYL GUANIDINE ACETATE – Ingredient Information. Available at:[Link]

-

[4] ChemBK. Guanidine, dodecyl-, monohydrochloride - Properties and Applications. Available at:[Link]

-

[3] National Institutes of Health (PMC). Micellization Behavior of Long-Chain Substituted Alkylguanidinium Surfactants. Available at:[Link]

-

[2] PubMed (NIH). Effect of amidoalkyl group as spacer on aggregation properties of guanidine-type surfactants. Available at:[Link]

-

[6] PubMed (NIH). Comment on "Determination of the critical micelle concentration of dodecylguanidine monoacetate (dodine)". Available at: [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Effect of amidoalkyl group as spacer on aggregation properties of guanidine-type surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Micellization Behavior of Long-Chain Substituted Alkylguanidinium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. Comment on "Determination of the critical micelle concentration of dodecylguanidine monoacetate (dodine)" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dodecylguanidine Hydrochloride - CAS 13590-97-1 - For RUO [benchchem.com]

An In-depth Technical Guide to the Antimicrobial Spectrum Analysis of Lauramidobutyl Guanidine Hydrochloride

Abstract

Lauramidobutyl guanidine hydrochloride, a cationic surfactant and member of the guanidine family of compounds, is gaining significant attention for its broad-spectrum antimicrobial properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to analyze its antimicrobial spectrum. We will delve into the underlying principles of these techniques, provide detailed, field-tested protocols, and discuss the interpretation of results. This guide emphasizes the importance of standardized methods to ensure data accuracy and comparability, which are critical for both regulatory submissions and the effective application of this promising antimicrobial agent.

Introduction to Lauramidobutyl Guanidine Hydrochloride

Lauramidobutyl guanidine hydrochloride belongs to the guanidine class of compounds, which are characterized by a central carbon atom bonded to three nitrogen atoms. Guanidine-based compounds are known for their antimicrobial efficacy, which stems from their cationic nature at physiological pH.[1][2] This positive charge facilitates interaction with the negatively charged components of microbial cell membranes, a key step in their mechanism of action.[3]

The structure of lauramidobutyl guanidine hydrochloride, featuring a lipophilic lauryl group and a hydrophilic guanidinium head, imparts surfactant properties that enhance its antimicrobial activity. This amphipathic nature allows it to effectively disrupt microbial cell membranes, leading to cell lysis and death.[3][4] Understanding the full breadth of its activity against a wide range of microorganisms is crucial for its development and application in various fields, including pharmaceuticals, personal care products, and industrial disinfection.

The Antimicrobial Spectrum: A Conceptual Overview

The antimicrobial spectrum of an agent refers to the range of microorganisms against which it is effective. This can include bacteria (Gram-positive and Gram-negative), fungi (yeasts and molds), and in some cases, viruses. A broad-spectrum antimicrobial is effective against a wide variety of microorganisms, while a narrow-spectrum agent is effective against a limited range.[5] Guanidine compounds, including lauramidobutyl guanidine hydrochloride, are generally recognized for their broad-spectrum activity.[1][2][6]

The primary goals of antimicrobial spectrum analysis are:

-

To determine the potency of the agent against various microbial species.

-

To establish the minimum concentration required to inhibit growth (Minimum Inhibitory Concentration, MIC) or kill the microorganism (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC).

-

To understand the agent's potential applications and limitations.

Core Methodologies for Antimicrobial Spectrum Analysis

Standardized methodologies are paramount for generating reliable and reproducible data on the antimicrobial spectrum of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[7][8][9][10]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12][13][14] It is a fundamental measure of an agent's potency.

This is a widely used and standardized technique for determining MIC values.[13][15]

Principle: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a suitable broth medium. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the agent in a well with no visible growth.[11][13][16]

Protocol 1: Broth Microdilution for Bacterial MIC Determination [15]

Materials:

-

Lauramidobutyl guanidine hydrochloride reference standard

-

Sterile 96-well microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Test bacterial strains (e.g., ATCC quality control strains)

-

Sterile solvent for stock solution (e.g., sterile deionized water)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Sterile pipettes and multichannel pipettor

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Lauramidobutyl Guanidine Hydrochloride Stock Solution: Accurately weigh the reference standard and dissolve it in a suitable sterile solvent to create a high-concentration stock solution (e.g., 1000 µg/mL).[12][15] The solvent should not have any antimicrobial properties.

-

Preparation of Working Solutions: Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest concentration to be tested.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

-

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

-

-

Microtiter Plate Preparation:

-

Dispense 50 µL of CAMHB into each well of the 96-well plate.

-

Add 50 µL of the lauramidobutyl guanidine hydrochloride working solution to the first well of each test row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubation: Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

-

Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of lauramidobutyl guanidine hydrochloride at which there is no visible growth.[12][15]

Diagram: Broth Microdilution Workflow

Caption: Workflow for MIC determination using the broth microdilution method.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[11] While the MIC indicates growth inhibition, the MBC/MFC provides information on the agent's cidal (killing) activity.

Principle: Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium that does not contain the antimicrobial agent. After incubation, the number of surviving organisms is determined.

Protocol 2: MBC/MFC Determination

Materials:

-

Microtiter plates from the completed MIC assay

-

Appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile pipette or inoculating loop

-

Incubator

Procedure:

-

Subculturing: From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

-

Plating: Spread the aliquot evenly over the surface of an appropriate agar plate.

-

Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism (e.g., 35°C for 24-48 hours for bacteria).

-

Reading the MBC/MFC: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of lauramidobutyl guanidine hydrochloride that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Analysis

Time-kill assays provide dynamic information about the rate at which an antimicrobial agent kills a microbial population over time.[17][18]

Principle: A standardized suspension of the microorganism is exposed to a specific concentration of the antimicrobial agent. At predetermined time intervals, aliquots are removed, neutralized to stop the antimicrobial action, and plated to enumerate the surviving organisms.[17]

Protocol 3: Time-Kill Assay [17][18][19][20]

Materials:

-

Lauramidobutyl guanidine hydrochloride solution at desired test concentrations

-

Standardized microbial suspension

-

Appropriate growth medium

-

Neutralizing broth (to inactivate the antimicrobial agent)

-

Sterile tubes or flasks

-

Shaking incubator or water bath

-

Agar plates for enumeration

-

Timer

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the appropriate growth medium.

-

Exposure: Add the lauramidobutyl guanidine hydrochloride solution to the microbial suspension to achieve the desired final concentration. Include a control tube with no antimicrobial agent.

-

Incubation: Incubate the tubes at the desired temperature with agitation.

-

Sampling: At specified time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 24 hours), remove an aliquot from each tube.

-

Neutralization: Immediately transfer the aliquot to a tube containing a neutralizing broth to stop the action of the lauramidobutyl guanidine hydrochloride.

-

Enumeration: Perform serial dilutions of the neutralized sample and plate onto appropriate agar plates.

-

Incubation and Counting: Incubate the plates and then count the number of colonies to determine the number of viable microorganisms at each time point.

-

Data Analysis: Plot the log₁₀ of the CFU/mL against time for each concentration of the antimicrobial agent. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.

Diagram: Time-Kill Assay Workflow

Caption: Key steps involved in performing a time-kill assay.

Mechanism of Action: The Basis of Antimicrobial Activity

The antimicrobial activity of guanidine-based compounds like lauramidobutyl guanidine hydrochloride is primarily attributed to their interaction with and disruption of the microbial cell membrane.[3]

Diagram: Proposed Mechanism of Action

Caption: Postulated mechanism of action for lauramidobutyl guanidine hydrochloride.

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for the interpretation of antimicrobial spectrum analysis.

Table 1: Hypothetical MIC and MBC Data for Lauramidobutyl Guanidine Hydrochloride

| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | 29213 | 2 | 4 |

| Escherichia coli | 25922 | 8 | 16 |

| Pseudomonas aeruginosa | 27853 | 16 | 32 |

| Candida albicans | 10231 | 4 | 8 |

| Aspergillus brasiliensis | 16404 | 32 | >64 |

Interpretation:

-

Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the agent is generally considered bactericidal against that organism. If the ratio is > 4, it is considered bacteriostatic.

-

Spectrum of Activity: The range of MIC values across different types of microorganisms (Gram-positive bacteria, Gram-negative bacteria, fungi) defines the breadth of the antimicrobial spectrum. Lower MIC values indicate higher potency.

Factors Influencing Antimicrobial Activity

Several factors can influence the results of antimicrobial susceptibility testing:

-

Inoculum Size: A higher concentration of microorganisms may require a higher concentration of the antimicrobial agent to be effective.

-

Growth Medium Composition: Components of the medium can interact with the antimicrobial agent, affecting its activity. For example, the presence of divalent cations can influence the activity of some cationic antimicrobials.

-

pH: The pH of the medium can affect the charge of both the antimicrobial agent and the microbial cell surface, influencing their interaction.

-

Incubation Time and Temperature: These parameters must be standardized to ensure consistent microbial growth and reliable results.

-

Presence of Organic Matter: In real-world applications, the presence of organic matter (e.g., blood, serum, soil) can reduce the effectiveness of many disinfectants.

Conclusion

The analysis of the antimicrobial spectrum of lauramidobutyl guanidine hydrochloride is a critical step in its evaluation as a novel antimicrobial agent. By employing standardized and robust methodologies such as broth microdilution for MIC determination, MBC/MFC assays, and time-kill studies, researchers can obtain a comprehensive understanding of its efficacy against a wide range of clinically and industrially relevant microorganisms. The insights gained from these analyses are essential for guiding its development, ensuring its appropriate application, and ultimately harnessing its full potential in combating microbial contamination and infection.

References

- CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

- ASTM International. ASTM E2315-16, Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure.

- U.S. Food and Drug Administration. M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition.

- AFNOR. Standard ASTM E2315-16 - Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. Afnor EDITIONS.

- Intertek Inform. CLSI M07 ED 11:2018 Methods for Dilution Antimicrobial Susceptibility - Intertek Inform.

- Purkh. Research Progress of Common Organic Guanidine Antibacterial Agents.

- Emery Pharma.

- ASTM International. Assessment of Antimicrobial Activity Using a Time-Kill Procedure1.

- ResearchGate. (PDF) Polyhexamethylene guanidine hydrochloride-based disinfectant: A novel tool to fight meticillin-resistant Staphylococcus aureus and nosocomial infections.

- ANSI Webstore. CLSI M02-A11 CLSI M100-S22 and CLSI M07-A9.

- ACS Publications.

- Swedish Institute for Standards, SIS. Methods of airborne room disinfection by automated process - Determination of bactericidal, mycobactericidal, sporicidal, fungicidal, yeasticidal, virucidal and phagocidal activities SS-EN 17272:2020.

- Scribd. Assessment of Antimicrobial Activity Using A Time-Kill Procedure | PDF.

- Intertek. ASTM E2315-16 Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure - Winc.

- MSL Solution Providers. Airborne Disinfection (EN17272).

- INEOS OPEN. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.

- PubMed. Guanidine-based disinfectants, polyhexamethylene guanidine-phosphate (PHMG-P), polyhexamethylene biguanide (PHMB), and oligo(2-(2-ethoxy)ethoxyethyl guanidinium chloride (PGH) induced epithelial-mesenchymal transition in A549 alveolar epithelial cells.

- British Standards Institution. BS EN 17272:2020 - Chemical disinfectants and antiseptics. Methods of airborne room disinfection by automated process. Determination of bactericidal, mycobactericidal, sporicidal, fungicidal.

- iTeh Standards. EN 17272:2020 - Chemical disinfectants and antiseptics - Methods of.

- U.S. Environmental Protection Agency. Lauramidobutyl guanidine hydrochloride - Chemical Details.

- Aridom Sanex. BSEN17272:2020.

- BenchChem.

- Journal of Antimicrobial Chemotherapy.

- AntibioticDB. Compound.

- The Journal of Medical Research.

- PubMed. The antimicrobial activity of Cbf-K16 against MRSA was enhanced by β-lactamantibiotics through cell wall non-integrity.

- Microbe Investigations.

- Bridge PTS. Minimum Inhibitory Concentration (MIC)

- National Center for Biotechnology Information.

- PubMed. Antimicrobial Activity and Biocompatibility of the Psidium cattleianum Extracts for Endodontic Purposes.

- ResearchGate.

- PubMed.

- Inxight Drugs. LAURAMIDOBUTYL GUANIDINE HYDROCHLORIDE.

- MDPI. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains.

- ResearchGate. (PDF) A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains.

- National Center for Biotechnology Information. Antifungal activity of guanidine compounds.

- National Center for Biotechnology Information. Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA.

- ResearchGate.

- ChemicalBook. The Uses of guanidine hydrochloride.

- National Center for Biotechnology Information.

- MP Biomedicals.

- PubMed. Guanidine hydrochloride inhibits Hsp104 activity in vivo: a possible explanation for its effect in curing yeast prions.

- Sigma-Aldrich.

- Cameo Chemicals. Guanidine Hydrochloride.

- GoldBio. Guanidine HCl.

- National Center for Biotechnology Information.

- Fisher Scientific.

- PubMed. Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Guanidine-based disinfectants, polyhexamethylene guanidine-phosphate (PHMG-P), polyhexamethylene biguanide (PHMB), and oligo(2-(2-ethoxy)ethoxyethyl guanidinium chloride (PGH) induced epithelial-mesenchymal transition in A549 alveolar epithelial cells [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Compound | AntibioticDB [antibioticdb.com]

- 6. purkh.com [purkh.com]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. intertekinform.com [intertekinform.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. emerypharma.com [emerypharma.com]

- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) — Bridge PTS [bridgepts.com]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. Standard ASTM E2315-16 [boutique.afnor.org]

- 19. img.antpedia.com [img.antpedia.com]

- 20. scribd.com [scribd.com]

Biodegradability Profile of Lauramidobutyl Guanidine Hydrochloride in the Environment: A Comprehensive Technical Guide

Introduction

Lauramidobutyl guanidine hydrochloride (LAG-HCl) (CAS: 499222-90-1) is a specialized cationic surfactant and alkyl guanidine derivative. Widely utilized in cosmetic formulations for skin and hair conditioning, as well as exhibiting inherent antimicrobial properties, its release into wastewater and subsequent environmental compartments necessitates a rigorous understanding of its ecological fate.

As a Senior Application Scientist, I have designed this whitepaper to dissect the biodegradation kinetics, metabolic pathways, and validated experimental methodologies required to accurately profile LAG-HCl in environmental matrices. Standard testing often fails for cationic surfactants due to their biocidal nature; thus, this guide emphasizes the causality behind advanced, modified testing protocols.

Physicochemical Properties and Environmental Fate Metrics

The environmental behavior of LAG-HCl is dictated by its amphiphilic nature—a hydrophobic lauryl (dodecanoyl) chain coupled with a highly polar, cationic guanidinium headgroup. This structural duality drives strong partitioning behavior, characterized by rapid adsorption to negatively charged surfaces such as biological membranes and soil organic matter.

Table 1: Environmental Fate and Transport Metrics of LAG-HCl

| Parameter | Value | Unit | Ecological Implication |

| Biodegradation Half-Life | 4.57 | Days | Rapid primary degradation in aerobic aquatic environments. |

| Ready Biodegradability | 1.00 | Binary (0/1) | Classified as readily biodegradable under standard conditions. |

| Soil Adsorption Coefficient (Koc) | 4.90 × 10³ | L/kg | High affinity for organic matter; strongly binds to sludge and sediment. |

| Bioconcentration Factor (BCF) | 57.5 | L/kg | Low potential for bioaccumulation in aquatic organisms. |

| Fish Biotransformation Half-Life | 0.204 | Days | Rapid metabolic clearance in aquatic vertebrates. |

| Atmospheric Hydroxylation Rate | 2.00 × 10⁻¹¹ | cm³/molecule·sec | Susceptible to rapid photodegradation via hydroxyl radicals. |

(Data synthesized from the EPA CompTox Chemicals Dashboard )

Mechanistic Pathways of Biodegradation

The biodegradation of alkyl guanidines like LAG-HCl proceeds via a sequence of enzymatic cleavages rather than spontaneous hydrolysis, as the guanidinium group is highly stable under physiological pH .

The primary degradation step typically involves the hydrolysis of the amide bond by microbial amidases, yielding lauric acid and an aminobutyl guanidine intermediate. Following primary cleavage, the lauric acid moiety undergoes rapid β-oxidation. The guanidine derivative is further hydrolyzed by guanidinase enzymes, breaking down into urea and aliphatic amines (e.g., putrescine derivatives), which are ultimately mineralized into CO₂, H₂O, and NH₃ .

Figure 1: Enzymatic and hydrolytic biodegradation pathway of lauramidobutyl guanidine hydrochloride.

Experimental Methodologies for Biodegradability Assessment

Standard OECD guidelines often yield false negatives for cationic surfactants due to their inherent antimicrobial properties and high sorption to test vessels and inoculum (high Koc). Therefore, a self-validating, modified approach is required to accurately assess mineralization.

Protocol 1: Modified OECD 301B (CO₂ Evolution Test) for Cationic Surfactants

Causality Note: To prevent toxicity shock to the microbial consortium, the test substance must be dosed strictly below its Minimum Inhibitory Concentration (MIC). Furthermore, the addition of inert silica gel to the test medium provides a sorption sink. This mimics natural suspended solids, reducing the freely dissolved concentration of the biocide to sub-lethal levels while keeping it bioavailable for gradual microbial degradation.

Step 1: Inoculum Preparation and Acclimatization

-

Harvest activated sludge from the aeration tank of a municipal wastewater treatment plant.

-

Wash the sludge thrice with isotonic mineral medium via centrifugation to remove residual dissolved organic carbon (DOC).

-

Pre-condition the sludge for 5 days with a sub-lethal concentration (1 mg/L) of LAG-HCl to induce the expression of specific microbial amidases and guanidinases.

Step 2: Test System Setup

-

Prepare 3-liter amber glass bioreactors containing 2 liters of mineral medium and 10 g/L of sterile silica gel.

-

Introduce the acclimatized inoculum at a concentration of 30 mg/L suspended solids.

-

Add LAG-HCl to achieve a final carbon concentration of 10 mg C/L.

-

Self-Validation: Include a toxicity control (LAG-HCl + reference substance like sodium acetate) to validate that the chosen concentration does not inhibit microbial respiration.

Step 3: Aeration and CO₂ Trapping

-

Sparge the bioreactors with CO₂-free air at a rate of 50-100 mL/min.

-

Route the exhaust gas through a series of three gas washing bottles, each containing 100 mL of 0.0125 M Barium Hydroxide (Ba(OH)₂) to precipitate evolved CO₂ as Barium Carbonate (BaCO₃).

Step 4: Titration and Kinetics Calculation

-

Periodically (e.g., days 2, 5, 7, 14, 21, 28), remove the first Ba(OH)₂ trap and titrate the remaining hydroxide with 0.05 M HCl using phenolphthalein as an indicator.

-

Calculate the cumulative CO₂ evolved as a percentage of the Theoretical Maximum CO₂ (ThCO₂). A degradation >60% within a 10-day window confirms ready biodegradability.

Figure 2: Step-by-step experimental workflow for modified OECD 301B CO2 evolution testing.

Protocol 2: Soil Adsorption/Desorption Profiling (OECD 106)

Given the Koc of 4,900 L/kg, understanding the partitioning of LAG-HCl is critical for predicting its environmental mobility. Causality Note: Because LAG-HCl strongly adsorbs to standard borosilicate glass, all extractions and equilibrations must be performed in silanized glassware or high-density polypropylene (HDPP) tubes to prevent artifactual loss of the analyte, which would artificially inflate the calculated Koc.

Step 1: Soil Selection and Preparation

-

Select three distinct soil types varying in organic carbon content (0.5% to 5%) and cation exchange capacity (CEC).

-

Air-dry and sieve the soils through a 2 mm mesh.

Step 2: Equilibration (Batch Method)

-

Suspend 2 g of soil in 10 mL of 0.01 M CaCl₂ in HDPP centrifuge tubes. Note: CaCl₂ is used to maintain ionic strength and facilitate soil flocculation.

-

Spike the suspensions with LAG-HCl at three concentration levels (e.g., 1, 5, and 10 mg/L).

-

Agitate on a rotary shaker at 20°C for 24 hours to reach adsorption equilibrium.

Step 3: Phase Separation and LC-MS/MS Quantification

-

Centrifuge the tubes at 3000 × g for 20 minutes to separate the aqueous and solid phases.

-

Decant the supernatant and quantify the residual dissolved LAG-HCl using LC-MS/MS (Electrospray Ionization in positive mode, tracking the [M+H]+ parent ion at m/z 313.3).

-

Calculate the distribution coefficient (Kd) and normalize to organic carbon content to derive the final Koc.

Conclusion

Lauramidobutyl guanidine hydrochloride exhibits a highly favorable environmental profile. Despite its biocidal potential and high affinity for solid matrices, its susceptibility to enzymatic cleavage ensures rapid primary and ultimate biodegradation. By employing modified testing protocols that account for its cationic nature—specifically sub-MIC dosing, silica gel buffering, and silanized labware—researchers can accurately validate its ecological safety and eliminate testing artifacts, ensuring compliance with global environmental regulations.

References

-

Title: Lauramidobutyl guanidine hydrochloride Env. Fate/Transport. Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. URL: [Link]

-

Title: Comprehensive Review on the Use of Biocides in Microbiologically Influenced Corrosion. Source: National Center for Biotechnology Information (NCBI) / MDPI. URL: [Link]

-

Title: An Advanced Solvent for the Caustic-Side Solvent Extraction of Cesium from Nuclear Waste: Comparing Lipophilic Guanidines for Improved Hydrolytic Stability. Source: Taylor & Francis Online. URL: [Link]

Biophysical Interactions Between Lauramidobutyl Guanidine Hydrochloride and Lipid Bilayers: A Mechanistic and Methodological Guide

Executive Summary

Lauramidobutyl guanidine hydrochloride (LAG-HCl) is a highly specialized cationic amphiphile that has garnered significant attention in the fields of antimicrobial design and liposomal drug delivery. Understanding the precise biophysical interactions between LAG-HCl and phospholipid bilayers is critical for optimizing its use as a membrane-permeabilizing agent. This whitepaper deconstructs the bipartite mechanism of LAG-HCl membrane insertion, provides field-proven, self-validating experimental workflows for characterizing these interactions, and synthesizes the thermodynamic principles governing surfactant-induced membrane disruption.

Molecular Architecture of Lauramidobutyl Guanidine Hydrochloride

To understand the membrane activity of LAG-HCl, one must first analyze its molecular topology[1]. The molecule is composed of three distinct functional domains:

-

Hydrophobic Tail: A 12-carbon (lauric acid-derived) aliphatic chain that drives hydrophobic partitioning into the lipid core.

-

Amide-Butyl Spacer: A flexible 4-carbon spacer linked via an amide bond, which provides the necessary conformational freedom for the headgroup to orient optimally at the lipid-water interface.

-

Guanidinium Headgroup: Unlike standard quaternary ammonium surfactants, the guanidinium moiety possesses a planar, Y-shaped resonance structure. This geometry delocalizes the positive charge and enables the molecule to act as a powerful hydrogen bond donor.

Mechanistic Pathway of Bilayer Interaction

The interaction of LAG-HCl with zwitterionic (e.g., DPPC) or anionic (e.g., DPPG) lipid bilayers is not a simple binding event, but a dynamic, multi-step partitioning process driven by synergistic thermodynamic forces[2].

Phase I: Electrostatic Anchoring

As LAG-HCl approaches the lipid-water interface, the positively charged guanidinium headgroup is electrostatically attracted to the negatively charged phosphate moieties of the lipid bilayer. The planar geometry of the guanidinium group allows it to form highly stable bidentate hydrogen bonds with the phosphate oxygens[3]. This exothermic anchoring neutralizes the local membrane charge and dehydrates the lipid interface.

Phase II: Hydrophobic Insertion and Fluidization

Following interfacial anchoring, the lauryl chain inserts into the hydrophobic core of the bilayer. This insertion increases the lateral pressure within the membrane, disrupting the highly ordered packing (van der Waals interactions) of the lipid acyl chains[4]. This perturbation fluidizes the membrane, significantly lowering its main phase transition temperature ( Tm ) and decreasing lipid cooperativity[5].

Phase III: Membrane Disruption

At concentrations approaching or exceeding the Critical Micelle Concentration (CMC), the accumulation of LAG-HCl induces a transition from a lamellar phase to mixed micellar structures. This high-curvature stress ultimately leads to vesicle solubilization, pore formation, and catastrophic membrane disruption—the primary mechanism behind its biocidal efficacy[4].

Caption: Pathway of LAG-HCl interaction with lipid bilayers leading to membrane disruption.

Quantitative Biophysical Parameters

The thermodynamics of guanidine-based surfactant interactions with DPPC lipid bilayers can be quantified to predict formulation stability and biocidal threshold. Table 1 summarizes the critical biophysical metrics.

Table 1: Thermodynamic and Physicochemical Parameters of C12-Guanidinium/DPPC Interactions

ParameterTypical Value RangeBiophysical SignificanceCritical Micelle Concentration (CMC)1.5 - 2.0 mMDetermines the threshold for self-assembly in aqueous media and the onset of rapid membrane solubilization.Binding Constant ( Ka ) 104 105 M⁻¹Indicates strong interfacial affinity driven by electrostatic bidentate hydrogen bonding[3].Enthalpy of Binding ( ΔH )-5.0 to -15.0 kJ/molThe exothermic nature confirms that initial binding is heavily driven by electrostatic interactions rather than purely hydrophobic entropy[3].Phase Transition Shift ( ΔTm )-2.0 to -5.0 °CQuantifies the degree of membrane fluidization and the disruption of lipid acyl chain cooperativity[5].

Self-Validating Experimental Workflows

To rigorously characterize the interaction between LAG-HCl and lipid bilayers, a multi-modal analytical approach is required. The following protocols are designed as self-validating systems, ensuring that artifacts are minimized through internal thermodynamic controls.

Caption: Multi-modal experimental workflow for characterizing surfactant-lipid interactions.

Protocol 1: Large Unilamellar Vesicle (LUV) Preparation

-

Action: Dissolve DPPC in chloroform/methanol (2:1 v/v), evaporate under a gentle nitrogen stream to form a thin film, and place under vacuum for 2 hours. Hydrate the film with HEPES buffer (pH 7.4) at 50°C. Extrude the suspension 11 times through a 100 nm polycarbonate membrane.

-

Causality & Logic: The organic solvent ensures homogeneous mixing of lipids at the molecular level. Hydrating and extruding at 50°C (well above the Tm of DPPC, which is ~41°C) ensures the lipids are in the fluid lamellar phase[5]. This prevents the formation of kinetically trapped defects and ensures a monodisperse population of ~100 nm LUVs, which is critical for reproducible light scattering and calorimetry.

Protocol 2: Isothermal Titration Calorimetry (ITC)

-

Action: Load 0.1 wt% DPPC LUVs into the ITC cell. Titrate with 1.0 wt% LAG-HCl solution via 2 µL injections at 25°C. Integrate the heat peaks and fit to a one-site binding model.

-

Causality & Logic: ITC directly measures the heat released or absorbed during the binding event. By keeping the lipid concentration low, we ensure the total number of binding sites is not immediately saturated, allowing for the accurate calculation of the binding affinity ( Ka ) and enthalpy ( ΔH )[3]. The exothermic peaks validate the electrostatic bidentate hydrogen bonding mechanism.

Protocol 3: Differential Scanning Calorimetry (DSC)

-

Action: Incubate DPPC LUVs with varying molar ratios of LAG-HCl (0 to 20 mol%). Scan from 20°C to 60°C at a rate of 1°C/min.

-

Causality & Logic: DSC measures the heat capacity of the bilayer. Pure DPPC exhibits a sharp endothermic peak at ~41°C due to the highly cooperative gel-to-liquid crystalline phase transition. As LAG-HCl inserts into the bilayer, it acts as an impurity that disrupts lipid packing. This causes a measurable broadening of the peak and a shift of Tm to lower temperatures, directly quantifying the fluidizing effect of the surfactant[5].

Protocol 4: Carboxyfluorescein (CF) Leakage Assay

-

Action: Hydrate the lipid film (from Protocol 1) with buffer containing 50 mM Carboxyfluorescein. Remove unencapsulated CF via size-exclusion chromatography (Sephadex G-50). Add LAG-HCl to the CF-loaded LUVs and monitor fluorescence emission at 520 nm (excitation 492 nm). Use 1% Triton X-100 to determine 100% leakage.

-

Causality & Logic: At 50 mM, CF is self-quenching (low fluorescence). If LAG-HCl disrupts the membrane, CF leaks into the surrounding buffer, diluting its concentration and causing a massive spike in fluorescence. This provides real-time kinetic data on the membrane-permeabilizing capability of the surfactant[2].

Applications in Drug Development and Antimicrobial Design

The mechanistic insights derived from these biophysical interactions have direct implications for pharmaceutical development:

-

Antimicrobial Agents: Because bacterial membranes are rich in anionic lipids (e.g., Phosphatidylglycerol), the highly cationic guanidinium headgroup of LAG-HCl exhibits preferential binding to bacterial cells over mammalian zwitterionic membranes. This selective electrostatic targeting, followed by hydrophobic disruption, makes it a potent broad-spectrum biocide[4].

-

Liposomal Adjuvants: In sub-lytic concentrations, LAG-HCl can be incorporated into liposomal formulations to tune membrane fluidity. The controlled fluidization enhances the release profile of encapsulated active pharmaceutical ingredients (APIs) upon reaching target physiological environments.

References

-

Lauramidobutyl guanidine hydrochloride Synonyms - EPA Source: United States Environmental Protection Agency (EPA) URL: [Link]

-

Interaction of Guanidine-Type Surfactants With Biological Substances Source: Journal of Oleo Science (PubMed) URL: [Link]

-

Interaction between a Cationic Surfactant-like Peptide and Lipid Vesicles and Its Relationship to Antimicrobial Activity Source: Langmuir (ACS Publications) URL: [Link]

-

Impact of Surface-Active Guanidinium-, Tetramethylguanidinium-, and Cholinium-Based Ionic Liquids on Vibrio Fischeri Cells and Dipalmitoylphosphatidylcholine Liposomes Source: Scientific Reports (PMC / NIH) URL: [Link]

-

Biocidal and antibiofilm activities of arginine-based surfactants against Candida isolates Source: ResearchGate URL: [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Interaction of guanidine-type surfactants with biological substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Surface-Active Guanidinium-, Tetramethylguanidinium-, and Cholinium-Based Ionic Liquids on Vibrio Fischeri Cells and Dipalmitoylphosphatidylcholine Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

History and development of guanidine-based surfactants in dermatology

The Evolution and Mechanistic Application of Guanidine-Based Surfactants in Dermatology

Executive Summary

The dermatological landscape has been fundamentally transformed by the transition from harsh, conventional cationic surfactants to biomimetic, amino acid-derived amphiphiles. At the forefront of this shift are guanidine-based surfactants—primarily arginine derivatives. By leveraging the unique physicochemical properties of the guanidinium functional group, these molecules achieve a rare dual-action profile: potent broad-spectrum antimicrobial efficacy and highly efficient, non-destructive skin penetration enhancement. This whitepaper provides an in-depth technical analysis of their historical development, molecular mechanisms, and the self-validating experimental workflows required to evaluate their performance in modern drug delivery systems.

Historical Evolution: From Antiseptics to Amino Acid-Based Amphiphiles

Historically, the dermatological application of the guanidine moiety was dominated by bisbiguanides, such as chlorhexidine, which served as topical antiseptics. While effective, these early molecules lacked the amphiphilic architecture necessary to act as versatile formulation excipients. Furthermore, the industry heavily relied on quaternary ammonium compounds (QACs) for cationic emulsification and preservation. However, QACs are notoriously associated with epidermal irritation, cytotoxicity, and environmental persistence[1].

To address these limitations, researchers synthesized arginine-based surfactants from renewable raw materials (amino acids, fatty acids, and fatty amines). By coupling a hydrophobic alkyl chain to the highly cationic guanidinium headgroup of arginine, scientists created a novel class of biodegradable surfactants[1]. Molecules such as Nα-lauroyl-L-arginine ethyl ester (LAE) and long-chain arginine esters (Arg-OL, Arg-DT) have since become critical components in dermatology, functioning as non-toxic preservatives, antimicrobial agents, and permeation enhancers[2].

Molecular Mechanisms: The Guanidinium Advantage

The exceptional performance of arginine-based surfactants is rooted in the physical chemistry of the guanidinium group. With a pKa of approximately 12.5, the guanidinium moiety remains fully protonated across all physiologically relevant pH ranges[3].

When these surfactants encounter a biological barrier—whether it is the anionic phospholipid bilayer of a bacterial cell or the lipid matrix of the stratum corneum—the guanidinium group engages in highly specific bidentate hydrogen bonding with negatively charged carboxylates, phosphates, and sulfates[4]. This interaction is thermodynamically superior to the simple electrostatic attraction seen in standard QACs. The insertion of the surfactant's hydrophobic tail, combined with the strong headgroup anchoring, induces membrane thinning, alters bending elasticity, and facilitates transient pore formation[5]. This mechanism allows the surfactant to either translocate active pharmaceutical ingredients (APIs) deep into the epidermis or disrupt the structural integrity of pathogenic biofilms.

Mechanism of guanidinium-mediated lipid bilayer disruption.

Physicochemical and Biological Profiling

The efficacy of a guanidine-based surfactant is heavily dictated by its Critical Micelle Concentration (CMC). A lower CMC indicates a higher degree of hydrophobicity, which correlates with stronger partitioning into lipid bilayers and, consequently, a lower Minimum Inhibitory Concentration (MIC) against pathogens.

Table 1: Physicochemical and Antimicrobial Properties of Key Arginine-Based Surfactants

| Surfactant | Structure Type | CMC (mM) | MIC against E. coli / S. aureus (μg/mL) | Key Dermatological Characteristic |

| Arginine-oleate (Arg-OL) | Long-chain ester (C18) | 0.52 | < 50 | High lipophilicity; biodegradable by skin lipases[2] |

| Arginine-decyltetradecanoate (Arg-DT) | Long-chain ester (C24) | 0.013 | < 50 | Ultra-low CMC; non-hemolytic profile[2] |

| Gemini Bis-Args (C10-C12) | Dimeric (Gemini) | ~0.05 | 2 - 8 | Superior antibiofilm activity; high membrane substantivity[6] |

| Nα-acyl arginine methyl ester | Single-chain | ~1.5 | 16 - 32 | Broad-spectrum antimicrobial; precursor to modern formulations[6] |

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in formulation development, the following self-validating methodologies must be employed to characterize guanidine-based surfactants.

Protocol 1: Determination of CMC via Pyrene Fluorescence

Causality: Traditional surface tension measurements can be skewed by trace impurities. Pyrene fluorescence is utilized because the emission spectrum of pyrene (specifically the I1/I3 peak ratio) is highly sensitive to the polarity of its microenvironment. When micelles form, pyrene rapidly partitions into the hydrophobic core, causing a sharp, unmistakable shift in the fluorescence ratio, thereby self-validating the exact point of micellization[2].

-

Preparation: Evaporate a 2 μM methanol solution of pyrene in a series of vials to leave a thin, dry film. Note: This prevents organic solvents from artificially altering the aqueous CMC.

-

Solubilization: Add 500 μL of aqueous surfactant solutions (ranging from 0.001 mM to 10 mM) to the individual vials.

-

Equilibration: Sonicate for 15 minutes and incubate overnight in the dark to ensure complete pyrene partitioning.

-

Analysis: Measure fluorescence emission (excitation at 335 nm). Calculate the ratio of the first (I1, ~372 nm) to the third (I3, ~384 nm) vibronic peaks. The CMC is identified at the inflection point of the I1/I3 vs. concentration curve.

Protocol 2: Antimicrobial Efficacy (MIC/MBC) via Microdilution

Causality: Visual assessment of turbidity in surfactant formulations is notoriously prone to false positives due to emulsion opacity or drug precipitation. Adding resazurin acts as a self-validating metabolic checkpoint; only metabolically active, viable bacteria can reduce the blue resazurin dye to pink resorufin[3].

-

Inoculum Preparation: Standardize the bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL) in sterile saline.

-

Serial Dilution: Dispense 100 μL of Mueller-Hinton broth into a 96-well plate. Perform a two-fold serial dilution of the arginine-based surfactant across the plate.

-

Inoculation: Add 10 μL of the bacterial suspension to each well. Incubate at 37°C for 24 hours.

-

Validation: Add 20 μL of 0.015% w/v resazurin to each well and incubate for an additional hour. The MIC is recorded as the lowest concentration well that remains strictly blue (indicating no viable bacteria).

Protocol 3: Ex Vivo Skin Permeation via Franz Diffusion Cell

Causality: Ex vivo permeation studies are meaningless if the epidermal barrier is compromised during extraction or mounting. Measuring Transepidermal Water Loss (TEWL) prior to dosing provides a self-validating threshold; a TEWL > 15 g/m²/h definitively proves the stratum corneum is micro-fractured, preventing artificially inflated permeation kinetics[7].

-

Tissue Mounting: Secure intact rat or human epidermis between the donor and receptor compartments of a Franz diffusion cell (effective area ~1.30 cm²).

-

Barrier Verification: Fill the receptor chamber with PBS (pH 5.8) containing 0.05% SDS to maintain sink conditions. Allow the system to equilibrate at 32°C for 1 hour. Measure TEWL using a calibrated probe. Discard any cells yielding > 15 g/m²/h.

-

Dosing: Apply a finite dose of the surfactant-API formulation to the donor compartment and seal to prevent evaporation[8].

-

Sampling & Analysis: Withdraw 0.5 mL aliquots from the receptor chamber at predetermined intervals (replacing with fresh media) and quantify API flux via HPLC.

Ex vivo skin permeation workflow using a Franz diffusion cell.

Future Perspectives in Drug Delivery